6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile
Overview
Description
6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by a pyridine ring substituted with a methyl group at position 6, a phenyl group at position 4, a carbonitrile group at position 3, and a keto group at position 2. It is known for its diverse biological activities and is used in various scientific research applications.
Mechanism of Action
Mode of Action
These changes can affect the function of the target molecules, potentially influencing cellular processes .
Biochemical Pathways
It has been suggested that the compound may have potential biological activity, as indicated by studies on similar compounds
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Studies on similar compounds suggest potential biological activity, including potential anticancer activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile can be achieved through several methods. One common method involves the condensation of ethyl acetoacetate with 2-cyano-N-(substituted phenyl)ethanamides in the presence of a base such as potassium hydroxide. The reaction is typically carried out in ethanol as a solvent .
Industrial Production Methods: Industrial production of this compound often utilizes microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to heat the reaction mixture, leading to faster and more efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 6-methyl-2-oxo-4-phenylpyridine-3-carbonitrile.
Reduction: Formation of 6-methyl-2-hydroxy-4-phenyl-1,2-dihydropyridine-3-carbonitrile.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and dyes.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and stabilizers for polymers and varnishes.
Comparison with Similar Compounds
6-Methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile: This compound has a trifluoromethyl group instead of a phenyl group, which can alter its chemical and biological properties.
6-Hydroxy-4-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile: This compound has a hydroxyl group at position 6, which can affect its reactivity and biological activity.
Uniqueness: 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and a carbonitrile group makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
6-methyl-2-oxo-4-phenyl-1H-pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-9-7-11(10-5-3-2-4-6-10)12(8-14)13(16)15-9/h2-7H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXIBYLZYKFBBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C#N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00283513 | |
Record name | 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00283513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16232-41-0 | |
Record name | NSC31908 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31908 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00283513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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